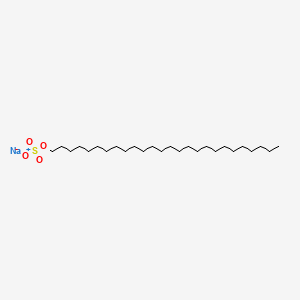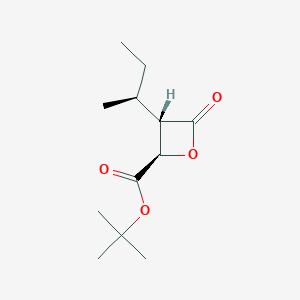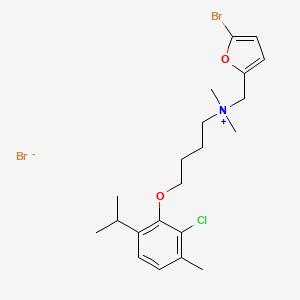
Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester is an organophosphate compound with the molecular formula C8H19O3PS2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of methylphosphonothioic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the phosphorus atom.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phosphonic acids or their derivatives.
Reduction: Reduction reactions can produce phosphine derivatives.
Substitution: Substitution reactions can result in the formation of various esters or amides.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting their activity and altering biochemical pathways.
Signal Transduction: It may interfere with signal transduction pathways, influencing cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
This compound is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: This compound has a similar structure but with a different substituent on the sulfur atom.
O-Ethyl methylphosphonothioic acid: Another organophosphate compound with similar reactivity but different functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
53151-69-2 |
|---|---|
Molekularformel |
C8H19O3PS2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
ethoxy-methyl-[2-[(S)-propylsulfinyl]ethoxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O3PS2/c1-4-7-14(9)8-6-11-12(3,13)10-5-2/h4-8H2,1-3H3/t12?,14-/m0/s1 |
InChI-Schlüssel |
AKAIDSGISZHBII-PYMCNQPYSA-N |
Isomerische SMILES |
CCC[S@](=O)CCOP(=S)(C)OCC |
Kanonische SMILES |
CCCS(=O)CCOP(=S)(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


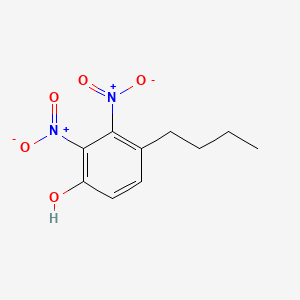
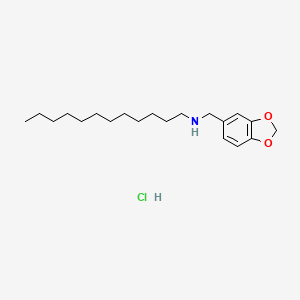
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)

![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)
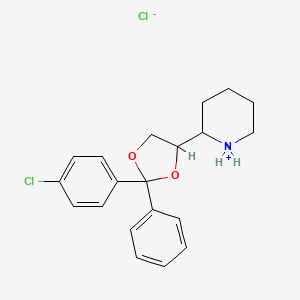
![Titanium,dichlorobis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B15346869.png)
![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)
![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)
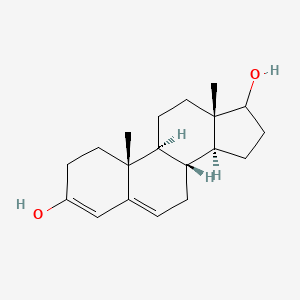
![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)
